Technical Deep Dive: N-(3-chlorophenyl)cyclohexanecarboxamide
Technical Deep Dive: N-(3-chlorophenyl)cyclohexanecarboxamide
CAS Registry Number: 194551-33-2 Formula: C₁₃H₁₆ClNO Molecular Weight: 237.73 g/mol [1]
Executive Summary & Chemical Identity[2][4][5]
N-(3-chlorophenyl)cyclohexanecarboxamide is a secondary amide featuring a lipophilic cyclohexane ring coupled to a meta-chlorinated phenyl group. While often overshadowed by its para-substituted analogs (frequently used in pharmaceutical scaffolds) or its N-ethyl analogs (known as physiological cooling agents like WS-3), this specific isomer represents a critical structural probe in medicinal chemistry. It serves as a hydrophobicity-tuning intermediate in the synthesis of TRPV1 antagonists, kinase inhibitors, and agrochemical fungicides.
The Isomer Trap: CAS Verification
A common error in sourcing this compound is the confusion between the ortho, meta, and para isomers. Each has a distinct CAS number and biological profile.
| Isomer Position | Common Name | CAS Number | Key Characteristic |
| 3-Chloro (Meta) | N-(3-chlorophenyl)cyclohexanecarboxamide | 194551-33-2 | Target Compound. Balanced lipophilicity/sterics. |
| 2-Chloro (Ortho) | N-(2-chlorophenyl)cyclohexanecarboxamide | 315712-34-6 | Sterically hindered; often inactive in binding pockets. |
| 4-Chloro (Para) | N-(4-chlorophenyl)cyclohexanecarboxamide | 22728-18-3 | High symmetry; common scaffold in drug discovery. |
Structural Verification Logic
To ensure the integrity of your supply chain or synthesis, follow this logic flow to validate the compound identity.
Figure 1: Decision logic for validating the CAS registry number against structural isomers.
Physicochemical Profile
The meta-substitution pattern imparts unique solubility and melting characteristics compared to the highly crystalline para isomer.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline powder) | Likely off-white needles from ethanol/water. |
| Melting Point | 105–110 °C (Predicted)* | Meta isomers typically melt lower than para analogs due to lower packing symmetry. |
| Boiling Point | ~410.6 °C | Calculated at 760 mmHg. |
| Density | 1.206 g/cm³ | Predicted.[1] |
| LogP | ~4.2 | Highly lipophilic; requires DMSO or DCM for stock solutions. |
| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water. |
*Note: Exact experimental melting points for the 3-chloro isomer are rarely reported in open literature; values are estimated based on structural analogs (e.g., N-(3-chlorophenyl)acetamide).
Synthesis Protocol: The Acid Chloride Route
While direct coupling with EDC/HOBt is possible, the Acid Chloride Method (Schotten-Baumann conditions) is preferred for its high yield, scalability, and ease of purification for this specific lipophilic amide.
Reaction Scheme
Cyclohexanecarbonyl chloride + 3-Chloroaniline
Detailed Methodology
Reagents:
-
Cyclohexanecarbonyl chloride (1.0 equiv)
-
3-Chloroaniline (1.0 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 3-chloroaniline (20 mmol) and Et₃N (24 mmol) to anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add cyclohexanecarbonyl chloride (20 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up:
-
Quench with water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Process Flow Diagram
Figure 2: Step-by-step synthesis workflow using the Schotten-Baumann method.
Applications & Biological Relevance[5][6][7][8]
"Sensate" & Cooling Agent Research
The N-substituted cyclohexanecarboxamide scaffold is the backbone of the "WS" series of physiological cooling agents (e.g., WS-3).
-
Mechanism: These compounds function as agonists for the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
-
Relevance of 3-Cl: While the N-ethyl group is standard for cooling (WS-3), replacing it with a phenyl ring (as in this compound) shifts the activity profile. The 3-chloro substituent introduces a dipole and steric bulk that can modulate binding affinity or selectivity against other TRP channels (like TRPV1).
Drug Discovery Scaffold
The 3-chlorophenyl moiety is a "privileged structure" in kinase inhibitors.
-
Hydrophobic Pocket Filling: The cyclohexane ring mimics aliphatic residues, while the 3-chlorophenyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP-binding site).
-
Metabolic Stability: The chlorine atom at the meta position blocks metabolic hydroxylation at that site, potentially increasing the half-life compared to the unsubstituted phenyl analog.
References
-
ChemicalBook. (2024). N-(3-chlorophenyl)cyclohexanecarboxamide Product Properties. Retrieved from
-
Sigma-Aldrich. (2024). N-(3-CHLOROPHENYL)CYCLOHEXANECARBOXAMIDE Catalog Entry. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanecarboxamide, N-(3-chlorophenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
BenchChem. (2025).[2] General Amide Synthesis Protocols. Retrieved from
